N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
Description
N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a thiadiazole-acetamide hybrid characterized by a 2-fluorophenyl group attached to the acetamide nitrogen and a 5-methyl-1,3,4-thiadiazole ring linked via a sulfanyl bridge.
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3OS2/c1-7-14-15-11(18-7)17-6-10(16)13-9-5-3-2-4-8(9)12/h2-5H,6H2,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWWMTNGMIDJSIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC(=O)NC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the Fluorophenyl Group: The 2-fluorophenyl group can be introduced through nucleophilic aromatic substitution reactions, where a fluorine atom is substituted by a nucleophile.
Formation of the Acetamide Linkage: The final step involves the formation of the acetamide linkage by reacting the thiadiazole derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.
Reduction: Reduction reactions can occur at the acetamide group, potentially converting it to an amine.
Substitution: The fluorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound in the study of enzyme inhibition or receptor binding.
Medicine: Investigation as a potential therapeutic agent for diseases such as cancer, infections, or inflammatory conditions.
Industry: Use in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity through hydrophobic interactions or hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physical Properties
The compound’s key structural features are compared below with derivatives bearing variations in aromatic substituents, thiadiazole modifications, and functional groups (Table 1).
Table 1. Structural and Physical Properties of Selected Analogs
Key Observations:
- Substituent Position on Aromatic Ring: The 2-fluorophenyl group in the target compound differs from the 3-fluorophenyl in compound 63 .
- Thiadiazole Modifications : Replacing the 5-methyl group with bulkier substituents (e.g., benzylthio in 5m ) reduces melting points (135–136°C vs. 168–170°C for ethylthio analog 5g ) , suggesting that larger substituents decrease crystallinity.
- Halogen Effects : The 4-bromophenyl analog () introduces a heavier halogen, which may enhance hydrophobic interactions but reduce solubility compared to the fluoro derivative .
Cytotoxic and Anticancer Activity
- Akt Inhibition : Compounds 3 and 8 (), which share the thiadiazole-acetamide core, inhibit Akt by 92.36% and 86.52%, respectively, via π-π interactions and hydrogen bonding. The target compound’s 2-fluorophenyl group could similarly engage in hydrophobic interactions, though its efficacy remains untested .
- Cytotoxicity : Thiadiazole-benzofuran hybrids (e.g., 64 and 65 in ) show potent activity against MCF-7 breast cancer cells, suggesting that electron-withdrawing groups (e.g., fluoro) may enhance cytotoxicity .
Enzyme Inhibition and Binding
- Sulfonamide vs. Acetamide : Sulfamethizole (), a sulfonamide analog, is antibacterial, while acetamide derivatives like the target compound may prioritize different targets (e.g., kinases or inflammatory mediators) .
- Wnt/β-Catenin Pathway : iCRT3 (), an oxazole-acetamide analog, inhibits β-catenin-TCF interactions, highlighting the acetamide moiety’s versatility in targeting signaling pathways .
Biological Activity
N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula and structure:
- Molecular Formula : C11H10FN3OS2
- CAS Number : 329079-49-6
The structure features a fluorophenyl group and a thiadiazole moiety linked via a sulfanyl group to an acetamide functional group. This unique combination contributes to its biological properties.
Synthesis Methods
The synthesis of this compound typically involves several key steps:
- Formation of the Thiadiazole Ring : The thiadiazole ring is synthesized through cyclization reactions involving thiosemicarbazide and appropriate carboxylic acid derivatives.
- Introduction of the Sulfanyl Group : This is achieved through nucleophilic substitution reactions where thiol compounds react with halogenated substrates.
- Attachment of the Fluorophenyl Group : The fluorophenyl moiety is incorporated using coupling reactions such as Suzuki-Miyaura cross-coupling.
This compound exhibits biological activity primarily through interaction with specific biological targets. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes, which can lead to altered metabolic pathways.
- Apoptosis Induction : Similar compounds have shown the ability to induce apoptosis in cancer cells by activating caspase pathways, suggesting that this compound may have anticancer properties.
Anticancer Activity
Research indicates that derivatives of thiadiazole compounds, including this compound, exhibit significant anticancer properties. A study evaluated various thiadiazole derivatives against multiple cancer cell lines (e.g., PC3, MCF7). The results showed that certain derivatives induced apoptosis and activated caspases 3 and 9 effectively .
Antimicrobial Properties
Thiadiazole derivatives have also been noted for their antimicrobial activity. Compounds similar to this compound have demonstrated efficacy against various bacterial and fungal strains due to their ability to disrupt microbial cell function.
Case Studies
- Study on Apoptosis Induction :
- Enzyme Inhibition Studies :
Data Tables
| Property | Value |
|---|---|
| Molecular Weight | 286.34 g/mol |
| Melting Point | Not available |
| Solubility | Soluble in DMSO |
| Biological Activity | Anticancer, Antimicrobial |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(2-fluorophenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide to improve yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including thiadiazole ring formation followed by acylation. Key parameters include:
- Temperature control : Maintain 60–80°C during cyclization to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., dimethylformamide) enhance reactivity .
- Purification : Column chromatography or recrystallization (using ethanol/water mixtures) ensures high purity (>95%) .
- Data Contradiction : Some studies report lower yields (~40%) when using dichloromethane due to incomplete acylation, while DMF-based methods achieve ~70% yields .
Q. What characterization techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl protons at δ 7.1–7.3 ppm, thiadiazole C-S bond at ~160 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 325.05) .
- Elemental Analysis : Carbon/nitrogen ratios should align with theoretical values (e.g., C: 47.8%, N: 12.3%) .
Q. How does the solubility profile of this compound influence in vitro assay design?
- Methodological Answer :
- Solubility Data : The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves in DMSO (50 mg/mL).
- Assay Optimization : Use DMSO stock solutions (<1% v/v) to avoid cytotoxicity. For aqueous assays, employ co-solvents like PEG-400 .
Advanced Research Questions
Q. What strategies resolve conflicting bioactivity data across different cell lines or enzymatic assays?
- Methodological Answer :
- Dose-Response Validation : Test across multiple concentrations (e.g., 1–100 µM) to identify IC₅₀ discrepancies.
- Assay-Specific Factors : Account for membrane permeability differences (e.g., P-gp efflux in cancer cells) using inhibitors like verapamil .
- Orthogonal Assays : Cross-validate results with apoptosis markers (e.g., caspase-3 activation) or ATPase assays for target engagement .
Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate interactions with targets (e.g., EGFR kinase). Key residues (e.g., Lys721) may form hydrogen bonds with the acetamide group .
- QSAR Analysis : Correlate substituent effects (e.g., methyl vs. chloro on thiadiazole) with bioactivity using Hammett constants .
Q. What experimental evidence supports the compound’s mechanism of enzyme inhibition?
- Methodological Answer :
- Kinetic Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition. For example, Ki values <1 µM suggest strong binding to COX-2 .
- Mutagenesis : Engineer enzyme variants (e.g., Cys→Ala in active sites) to confirm binding dependencies .
Key Research Gaps
- Contradictory Data : Variability in antimicrobial activity (MIC ranging 4–64 µg/mL) across Gram-positive vs. Gram-negative strains requires strain-specific mechanistic studies .
- Metabolic Stability : Limited data on hepatic microsome stability (e.g., t₁/₂ <30 min in rat models) necessitates prodrug strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
